Product packaging for 3,5-Bis(trifluoromethyl)-DL-phenylalanine(Cat. No.:CAS No. 237076-69-6)

3,5-Bis(trifluoromethyl)-DL-phenylalanine

Katalognummer: B1301083
CAS-Nummer: 237076-69-6
Molekulargewicht: 301.18 g/mol
InChI-Schlüssel: NMTMNIDBMOGRKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Unnatural Amino Acids in Advancing Biochemical Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. biosyn.com Their integration into proteins and peptides allows for the introduction of novel chemical functionalities, enabling researchers to probe and engineer biological processes with remarkable precision. nih.govnih.gov The applications of UAAs are diverse, ranging from enhancing the stability and activity of enzymes to creating new therapeutic agents and imaging probes. nih.govbitesizebio.com

By expanding the genetic code, scientists can site-specifically incorporate UAAs into proteins, providing a powerful method to investigate protein structure and function. nih.govfrontiersin.org This approach has been instrumental in studying protein-protein interactions, enzyme mechanisms, and signal transduction pathways. nih.govbitesizebio.com Furthermore, UAAs with unique spectroscopic or reactive properties serve as valuable tools for labeling and tracking proteins within living cells. frontiersin.org The ability to introduce these tailored building blocks has opened up new frontiers in drug discovery and synthetic biology, allowing for the creation of peptides and proteins with enhanced therapeutic properties, such as improved stability, selectivity, and efficacy. biosyn.comastrobiology.com

Rationale for Trifluoromethylation in Amino Acid Modification

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is a widely used strategy in medicinal chemistry and drug design to enhance the properties of bioactive molecules. mdpi.combohrium.comhovione.com The unique characteristics of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity and pharmacokinetic profile of a compound. mdpi.comnumberanalytics.com

When incorporated into amino acids, the trifluoromethyl group can increase the metabolic stability of peptides by protecting them from enzymatic degradation. mdpi.comnih.gov The strong carbon-fluorine bonds are resistant to cleavage, leading to a longer biological half-life. mdpi.com Additionally, the lipophilicity of the -CF3 group can enhance the ability of amino acids and peptides to cross cell membranes. numberanalytics.comnih.gov The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity and basicity of nearby functional groups, potentially altering binding interactions with biological targets. mdpi.comresearchgate.net These properties make trifluoromethylated amino acids valuable components in the design of more potent and stable therapeutic peptides and proteins. mdpi.comnih.gov

Overview of 3,5-Bis(trifluoromethyl)-DL-phenylalanine within the Context of Fluorinated Amino Acids

This compound is a synthetically produced, non-proteinogenic amino acid. It belongs to the class of fluorinated aromatic amino acids, which are valuable tools in peptide and protein studies. researchgate.net The defining feature of this compound is the presence of two trifluoromethyl groups attached to the phenyl ring of phenylalanine. This extensive fluorination imparts distinct physicochemical properties that are leveraged in various biochemical and biomedical research applications.

The incorporation of fluorinated amino acids like this compound can enhance the stability of protein structures and serve as probes for investigating enzyme kinetics and protein-ligand interactions. researchgate.net The unique properties of fluorine, particularly the ¹⁹F isotope, make these amino acids powerful tools for nuclear magnetic resonance (NMR) spectroscopy studies of biological processes. researchgate.netnih.gov The presence of two -CF3 groups in this compound amplifies the benefits of trifluoromethylation, making it a highly lipophilic and metabolically stable analog of phenylalanine. These characteristics are particularly advantageous for designing peptides with improved pharmacological properties and for use as sensitive probes in biophysical studies. nih.gov

Interactive Data Table: Properties of Phenylalanine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Lipophilicity (LogP)
DL-PhenylalanineC₉H₁₁NO₂165.19-1.4
3-(Trifluoromethyl)-DL-phenylalanineC₁₀H₁₀F₃NO₂233.19-0.6
3,5-Difluoro-DL-phenylalanineC₉H₉F₂NO₂201.17Not Available
This compoundC₁₁H₉F₆NO₂301.18Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F6NO2 B1301083 3,5-Bis(trifluoromethyl)-DL-phenylalanine CAS No. 237076-69-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTMNIDBMOGRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371183
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237076-69-6
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237076-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Dl Phenylalanine and Analogs

Asymmetric Synthesis Approaches for α-(Trifluoromethyl)-Containing α-Amino Acids

The creation of chiral α-(trifluoromethyl)-containing α-amino acids requires sophisticated synthetic methods to control the stereochemistry at the α-carbon. Various strategies have been developed, leveraging stereoselective additions, chiral auxiliaries, organocatalysis, and modifications of classical reactions like the Strecker synthesis. nih.govnih.gov

Stereoselective Additions Across Carbon–Nitrogen Double Bonds

A primary strategy for synthesizing α-trifluoromethyl amines and amino acids involves the stereoselective addition of nucleophiles to trifluoromethyl imines (compounds with a carbon-nitrogen double bond). nih.gov This approach is effective for creating both α-secondary and α-tertiary amines. The success of these reactions often depends on controlling the geometry of the ketimine electrophile, as E and Z isomers can lead to opposite enantiomers of the product. nih.gov

Various carbon-based nucleophiles have been successfully employed, including organometallic reagents, alkynes, and enolates. nih.gov For instance, the addition of aryl nucleophiles to CF3 imines is a valuable method for producing benzylic amines, which are important pharmacophores. nih.gov

Chiral Auxiliaries and Organocatalysis in Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. bioorganica.com.ua Sulfinyl compounds have proven to be versatile chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua For example, diastereoselective additions of sulfoxide (B87167) anions to fluorinated imines provide a convenient route to α-fluoroalkyl α-amino acids. bioorganica.com.ua Similarly, N-acyl oxazolidinones can be used as chiral auxiliaries in radical addition reactions to produce trifluoromethylated products with a high degree of stereochemical control. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. The merger of photoredox catalysis with organocatalysis has enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov In this dual-catalysis system, an iridium-based photoredox catalyst generates a trifluoromethyl radical, which then adds to a chiral enamine intermediate formed from the aldehyde and a chiral amine catalyst. nih.gov This method provides access to valuable β-hydroxy and α-trifluoromethyl acids.

MethodCatalyst/AuxiliarySubstrateKey FeatureRef
Photoredox OrganocatalysisIridium photocatalyst & ImidazolidinoneAldehydesDual activation pathway for enantioselective α-trifluoromethylation. nih.gov
Chiral Sulfinyl AuxiliaryN-tert-butanesulfinyl-3,3,3-trifluoroacetaldimineVarious NucleophilesDiastereoselective Mannich-type reactions and additions. bioorganica.com.ua
Chiral Oxazolidinone AuxiliaryN-acyl oxazolidinonesZirconium EnolatesRu-catalyzed radical trifluoromethylation. nih.gov

Strecker-Type Reactions in Trifluoromethylated Amino Acid Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com The reaction involves the addition of cyanide to an imine, forming an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com This method has been adapted for the synthesis of α,α-disubstituted amino acids, including those with a trifluoromethyl group. nih.gov

The catalytic enantioselective Strecker reaction using CF3 ketimines is a particularly compelling route. nih.gov Organocatalytic versions of the Strecker synthesis have been developed for producing α-quaternary α-trifluoromethyl amino acids, demonstrating the power of this approach to create sterically hindered stereocenters. nih.gov These reactions provide a direct pathway to complex fluorinated amino acids from relatively simple starting materials.

Reaction TypeSubstrateKey ReagentProductRef
Classical StreckerAldehyde/Ketone, AmmoniaHydrogen Cyanide (HCN)α-Aminonitrile masterorganicchemistry.comnumberanalytics.com
Asymmetric StreckerCF3 KetiminesChiral Catalyst, Cyanide SourceEnantioenriched α-Trifluoromethyl α-Amino Nitriles nih.gov

Advanced Synthetic Protocols for Quaternary Trifluoromethyl Amino Acid Derivatives

The synthesis of quaternary α-trifluoromethyl α-amino acids, which contain a stereocenter substituted with four different non-hydrogen groups including a CF3 group, presents a significant synthetic challenge due to steric hindrance. rsc.orgrsc.org Overcoming this challenge requires the development of innovative and highly efficient catalytic asymmetric methods.

Catalytic Asymmetric Umpolung Allylation/2-Aza-Cope Rearrangements

A highly efficient protocol for synthesizing quaternary trifluoromethylated α-amino acid derivatives involves an Iridium-catalyzed cascade reaction. semanticscholar.orgnih.govrsc.org This method utilizes an umpolung allylation followed by a 2-aza-Cope rearrangement. semanticscholar.orgnih.gov "Umpolung," or polarity inversion, allows an α-CF3 aldimine ester to act as a nucleophile precursor, which is a reversal of its typical electrophilic character. rsc.org

The process starts with the Ir-catalyzed asymmetric allylation of tertiary α-trifluoromethyl α-amino acid derivatives derived from isatin-ketoimines. semanticscholar.orgnih.gov This is followed by a 2-aza-Cope rearrangement, a type of sigmatropic rearrangement, to furnish the desired quaternary α-trifluoromethyl α-amino acids in high yields and with excellent enantioselectivities. semanticscholar.orgnih.govrsc.org This cascade strategy has proven versatile, enabling the synthesis of not only α-amino acids but also β, γ, δ, and ε-amino acid derivatives. nih.govrsc.org

Catalyst SystemSubstrateReaction TypeKey OutcomeRef
Iridium (Ir)Isatin-ketoimine derivativesUmpolung Allylation / 2-Aza-Cope RearrangementHigh yield and excellent enantioselectivity for quaternary CF3 α- to ε-amino acids. semanticscholar.orgnih.govrsc.org

Development of Innovative Enantioselective Pathways

Beyond the umpolung strategy, other innovative pathways are being explored. One such approach involves a sequential reaction combining Ir-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters with a subsequent kinetic resolution step. rsc.org This method provides facile access to enantioenriched quaternary α-Tfm α-AAs bearing two adjacent stereogenic centers. rsc.org

Another novel approach is the use of biocatalysis. Engineered variants of enzymes, such as cytochrome c, have been developed to catalyze asymmetric N–H carbene insertion reactions. nih.govacs.org This biocatalytic strategy allows for the synthesis of chiral α-trifluoromethyl amino esters from diazo reagents and a broad range of aryl amines with high yields and enantioselectivity. nih.govacs.org These enzymatic methods offer a sustainable and efficient alternative to traditional chemical catalysis. nih.gov

Microfluidic and Flow Chemistry Approaches for Trifluoromethylated Amino Acid Synthesis

Continuous flow chemistry and microfluidic technologies offer significant advantages for the synthesis of trifluoromethylated amino acids, including enhanced safety, improved reaction efficiency, and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when handling highly reactive reagents and intermediates.

A notable development in this area is a protecting-group-free, semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This flow synthesis approach involves two main steps:

Photooxidative Cyanation: A fluorinated amine is subjected to photooxidative cyanation to produce the corresponding fluorinated α-amino nitrile. This reaction is carried out in a continuous flow reactor, which allows for efficient irradiation and rapid quenching of reactive intermediates.

Nitrile Hydrolysis: The resulting α-amino nitrile is then hydrolyzed under acidic conditions to yield the desired racemic fluorinated α-amino acid. chemistryviews.org

The key benefit of this flow-based method is the ability to handle unstable intermediates effectively, which would be challenging in traditional batch processes. chemistryviews.org This continuous process avoids the need for purification of intermediates, streamlining the synthesis and making a wide range of fluorinated amino acids more accessible for applications in medicinal chemistry and protein engineering. chemistryviews.org While this method has been demonstrated for a variety of fluorinated amino acids, its application to the synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine represents a promising avenue for future research.

Biocatalytic Routes to Trifluoromethylated Aromatic Alcohols and Amines as Precursors or Analogs

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. For the synthesis of this compound and its analogs, biocatalytic methods are particularly valuable for preparing chiral precursors such as trifluoromethylated aromatic alcohols and amines.

Whole-cell biocatalysis is an efficient and cost-effective method for the stereoselective reduction of prochiral ketones to chiral alcohols. This approach utilizes the inherent enzymatic machinery of microorganisms, which often contain multiple reductases with complementary stereoselectivities, along with efficient cofactor regeneration systems.

Several studies have demonstrated the successful asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to the corresponding chiral alcohols, which are valuable precursors for more complex molecules. For instance, whole cells of Leifsonia xyli have been used for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) with high enantiomeric excess. nih.gov Similarly, Candida tropicalis has been employed for the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. nih.govresearchgate.net

The following table summarizes the key findings from various studies on the whole-cell biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone.

MicroorganismSubstrateProductKey Findings
Leifsonia xyli HS09043',5'-bis(trifluoromethyl)acetophenone(1R)-[3,5-bis(trifluoromethyl)phenyl] ethanolAchieved a product enantiomeric excess of 99.4% and a yield of 62% under optimized conditions. nih.gov
Candida tropicalis 1043',5'-bis(trifluoromethyl)acetophenone(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanolReached a maximum yield of 70.3% with 100% product enantiomeric excess under optimized conditions. researchgate.net
Candida tropicalis 1043',5'-bis(trifluoromethyl)acetophenone(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanolHigh production was achieved in a deep-eutectic solvent-containing micro-aerobic medium system, with yields up to 86.2% at a substrate concentration of 200 mM. nih.gov

This cascade proceeds in two steps:

Asymmetric Reduction: An ene-reductase from the Old Yellow Enzyme (OYE) family catalyzes the asymmetric reduction of an unsaturated ketone or aldehyde to a chiral ketone.

Reductive Amination: An amine dehydrogenase then catalyzes the reductive amination of the chiral ketone intermediate to the corresponding chiral amine. tudelft.nlresearchgate.net

This methodology has been shown to produce chiral amines with high enantiomeric and diastereomeric excess. tudelft.nlresearchgate.net While not yet applied to the synthesis of 3,5-bis(trifluoromethyl)phenyl-containing amines, this approach holds significant potential for the production of chiral amine precursors for this compound and its analogs. The broad substrate scope of both ene-reductases and amine dehydrogenases suggests that this cascade could be adapted for the synthesis of a variety of trifluoromethylated chiral amines.

Synthetic Integration of 3,5-Bis(trifluoromethyl)phenyl Moieties into Amino Acid Derivatives

The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into amino acid derivatives is a key step in the synthesis of the target compound and its analogs. This can be achieved through various synthetic strategies, including the formation of carbon-carbon bonds or the linkage via amide or other functional groups.

One approach involves the synthesis of heterocyclic structures that incorporate the 3,5-bis(trifluoromethyl)phenyl group, which can then be further functionalized. For example, novel pyrazole (B372694) derivatives have been synthesized by reacting 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then converted to a pyrazole aldehyde, which can be further modified through reductive amination with various anilines. mdpi.comnih.gov This method demonstrates the feasibility of incorporating the bulky 3,5-bis(trifluoromethyl)phenyl group into more complex molecular scaffolds.

Another strategy focuses on forming an amide bond between a molecule containing the 3,5-bis(trifluoromethyl)phenyl moiety and an amino acid or a related structure. The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a solventless direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) illustrates a practical method for creating such a linkage. mdpi.com This type of reaction is directly applicable to the synthesis of N-acylated derivatives of amino acids.

The following table provides examples of the synthetic integration of the 3,5-bis(trifluoromethyl)phenyl moiety into different molecular structures.

Starting Material with 3,5-Bis(trifluoromethyl)phenyl MoietyReaction TypeResulting Structure
3',5'-Bis(trifluoromethyl)acetophenoneHydrazone formation followed by cyclization and reductive aminationPyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent mdpi.comnih.gov
3,5-Bis(trifluoromethyl)benzylamineSolventless direct amidationN-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com

Site Specific Incorporation and Genetic Code Expansion of 3,5 Bis Trifluoromethyl Dl Phenylalanine

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Fluorinated Phenylalanine Analogs

The central challenge in the site-specific incorporation of a UAA is to develop an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair must function independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the UAA is exclusively incorporated at the desired position in the polypeptide chain and that the orthogonal tRNA is not acylated by any of the host's native aaRSs. frontiersin.orgyoutube.com

To achieve this, researchers often turn to aaRS/tRNA pairs from evolutionarily distant organisms, such as archaea, for use in common expression hosts like Escherichia coli and mammalian cells. asm.org The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina mazei has proven to be a particularly versatile scaffold for engineering. mdpi.comnih.gov The native PylRS recognizes its cognate tRNAPyl but not the tRNAs of the host, and its active site can be mutated to accommodate a wide variety of UAAs. mdpi.comresearchgate.net

The process of engineering a PylRS to specifically recognize a fluorinated phenylalanine analog involves directed evolution. acs.orgacs.org This typically begins with the creation of a library of PylRS mutants, where the amino acid residues lining the active site are randomized. This library is then subjected to rounds of positive and negative selection to identify variants with the desired specificity. frontiersin.org

In the positive selection step, cells are transformed with the PylRS library and a reporter gene containing a premature amber stop codon (UAG) at a permissive site. When grown in the presence of the target UAA, only cells expressing a functional PylRS mutant that can charge the orthogonal tRNA with the UAA will be able to suppress the stop codon, produce the full-length reporter protein (often a fluorescent protein or an antibiotic resistance gene), and survive. youtube.com

Following positive selection, a negative selection is performed to eliminate PylRS mutants that recognize any of the 20 canonical amino acids. In this step, the surviving cells are grown in the absence of the UAA. Cells harboring PylRS mutants that can mis-charge the orthogonal tRNA with a natural amino acid will produce the full-length reporter protein, which in this case is often a toxic gene product like barnase. frontiersin.orgyoutube.com This leads to cell death, thereby enriching the pool for PylRS variants that are highly specific for the target UAA. frontiersin.org

Through such directed evolution strategies, several PylRS variants have been developed for the efficient incorporation of various fluorinated phenylalanine analogs. For instance, a rationally designed PylRS mutant, PylRS(N346A/C348A), has been shown to incorporate phenylalanine derivatives with ortho substitutions. acs.org

Orthogonal System Organism of Origin Target UAA Key Mutations
Pyrrolysyl-tRNA synthetase (PylRS)Methanosarcina mazeiFluorinated Phenylalanine AnalogsN346A, C348A
Tyrosyl-tRNA synthetase (TyrRS)Methanocaldococcus jannaschiip-propargyloxyphenylalanineNot specified

Translational Efficiency and Fidelity of Unnatural Amino Acid Integration in Expression Systems

The success of genetic code expansion technology hinges on both the efficiency and fidelity of UAA incorporation. Efficiency refers to the yield of the full-length protein containing the UAA, while fidelity refers to the accuracy of incorporation, ensuring that only the intended UAA is inserted at the target codon. Low efficiency can result in high levels of truncated protein due to the termination of translation at the reassigned stop codon, while low fidelity can lead to a heterogeneous mixture of proteins with either the UAA or a canonical amino acid at the target position. nih.gov

The amber stop codon, UAG, is most commonly used for UAA incorporation due to its low natural abundance in many organisms. nih.gov However, the suppression of the UAG codon by the orthogonal tRNA is in direct competition with the host's translation termination machinery, specifically release factor 1 (RF1) in E. coli, which recognizes the UAG codon and triggers the release of the nascent polypeptide chain. nih.govnih.gov To improve efficiency, strains of E. coli with deleted or modified RF1 have been engineered.

The fidelity of UAA incorporation is primarily determined by the specificity of the engineered aaRS. An ideal orthogonal aaRS will have a high affinity for the UAA and negligible affinity for any of the 20 canonical amino acids. The stringent negative selection steps employed during the directed evolution of the aaRS are crucial for ensuring high fidelity. frontiersin.org

The efficiency and fidelity of incorporation can be assessed using various analytical techniques. Mass spectrometry is a powerful tool for confirming the precise mass of the synthesized protein, which will be altered by the incorporation of the UAA. nih.govnih.gov Digestion of the protein followed by tandem mass spectrometry (MS/MS) can pinpoint the exact location of the UAA within the protein sequence. nih.gov The yield of the full-length protein can be quantified using methods like SDS-PAGE with Coomassie blue staining or by measuring the activity of a reporter protein, such as the fluorescence of green fluorescent protein (GFP). nih.gov

Parameter Description Method of Assessment
Efficiency The yield of full-length protein containing the UAA.SDS-PAGE, Western Blot, Fluorescence of reporter protein (e.g., GFP).
Fidelity The accuracy of UAA incorporation at the target site.Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS).

Cross-Kingdom Expression Strategies for Fluorinated Proteins in Prokaryotic and Eukaryotic Systems

A significant advantage of using orthogonal aaRS/tRNA pairs from archaea is their high degree of orthogonality in both prokaryotic and eukaryotic expression systems. nih.govbiophysicscolab.org This allows for the production of proteins containing fluorinated amino acids in a wide range of organisms, from bacteria like E. coli to mammalian cells such as HEK 293T. nih.govbiophysicscolab.org This cross-kingdom compatibility is crucial for studying the function of mammalian proteins that require the complex post-translational modifications and cellular environment of a eukaryotic host. yale.edu

The expression of fluorinated proteins in E. coli is a well-established and cost-effective method for producing large quantities of protein for biochemical and structural studies. nih.gov The genetic manipulation of E. coli is straightforward, and various tools and strains have been developed to optimize UAA incorporation.

In eukaryotic systems, such as mammalian cells, the expression of proteins with fluorinated amino acids enables the study of their function in a more physiologically relevant context. biophysicscolab.org For example, the incorporation of fluorinated phenylalanine analogs into ion channels expressed in human cells has been used to probe the role of aromatic interactions in channel gating and stability. biophysicscolab.org While the core principles of the orthogonal system remain the same, the delivery of the genetic components (the orthogonal aaRS, tRNA, and the target gene) into eukaryotic cells often requires different techniques, such as transient transfection with plasmids or the use of viral vectors for stable integration. nih.gov

The ability to express proteins with site-specifically incorporated fluorinated amino acids across different kingdoms of life opens up a vast array of experimental possibilities, from detailed biophysical characterization to in-cell functional studies. nih.govnih.gov

Overcoming Challenges in Unnatural Amino Acid Mutagenesis

Despite the power and versatility of unnatural amino acid mutagenesis, several challenges can limit its efficiency and applicability. mdpi.com One of the primary hurdles is the competition between the suppressor tRNA and the host's release factors at the reassigned stop codon, which can lead to premature termination of translation and a low yield of the desired full-length protein. mdpi.comembopress.org As mentioned previously, this can be partially overcome by using engineered host strains with modified release factors.

Another significant challenge is ensuring the high fidelity of the engineered orthogonal aaRS. Even with rigorous selection, some aaRS mutants may exhibit low-level cross-reactivity with natural amino acids, leading to misincorporation. proquest.com This can be particularly problematic if the UAA is structurally similar to a canonical amino acid. The stability of the engineered aaRS can also be a concern, as mutations that alter its substrate specificity may also destabilize the protein, leading to unfolding and loss of function.

The bioavailability and potential toxicity of the UAA itself can also pose problems. nih.govnih.gov The UAA must be efficiently transported into the cell and be available at a sufficient concentration to be charged onto the orthogonal tRNA. Some UAAs can be toxic to the host cells, inhibiting growth and reducing protein expression levels. nih.govnih.gov

Furthermore, the interaction of the orthogonal tRNA with the host's translational machinery must be considered. While the orthogonal tRNA is not recognized by the host's aaRSs, it must still be efficiently processed and interact with the ribosome and elongation factors to participate in protein synthesis. frontiersin.org Suboptimal interactions can lead to poor incorporation efficiency. nih.gov

Overcoming these challenges often requires a multi-pronged approach, involving the optimization of the orthogonal aaRS/tRNA pair through further rounds of directed evolution, the engineering of the host strain to be more accommodating to the UAA incorporation machinery, and the careful selection of UAAs with favorable properties. frontiersin.orgresearchgate.net

Applications in Structural Biology and Biophysical Probing

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Probe of Local Protein Environments

¹⁹F NMR spectroscopy is a powerful technique for studying protein structure and function. The incorporation of fluorine-labeled amino acids, such as those with trifluoromethyl groups, provides a sensitive and background-free window into the local environment of the probe. nih.govucla.edu The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, making it an excellent reporter on protein conformational states and interactions. anu.edu.auacs.org

The introduction of trifluoromethyl-labeled phenylalanine into proteins allows for the monitoring of conformational changes and dynamics that are crucial for their biological function. nih.govacs.org Even subtle rearrangements in the protein structure near the labeled residue can lead to significant changes in the ¹⁹F NMR chemical shift. nih.gov This sensitivity enables researchers to track dynamic processes such as protein folding and the transitions between different functional states. nih.govacs.org For instance, studies have shown that the aromatic rings of phenylalanine residues, even when buried within the protein core, undergo 180° rotations or "flips." uni-halle.de The rates of these flips are influenced by the surrounding protein matrix and can be modulated by changes in temperature, pressure, or ligand binding, providing insights into the flexibility and "breathing" motions of the protein. uni-halle.de

The use of trifluoromethyl groups is particularly advantageous due to the three equivalent fluorine atoms, which can enhance signal sensitivity. ucl.ac.uk This allows for the study of larger proteins and protein complexes that are often challenging for conventional NMR methods. researchgate.netcore.ac.uk

Table 1: Examples of ¹⁹F NMR applications in monitoring protein dynamics

Protein SystemLabeled Amino AcidObserved PhenomenonReference
CheY4-F-PheConformational changes upon phosphorylation nih.gov
Galactose-binding protein3-F-Phe, 5-F-TrpLigand-induced long-range conformational changes nih.gov
α-synuclein3-fluoro-L-tyrosine, trifluoromethyl-L-phenylalanineMembrane interactions and oligomerization researchgate.netcore.ac.uk
E. coli NTRtrifluoromethyl-L-phenylalanineStructural changes due to ligand binding and redox state acs.org

The ¹⁹F NMR chemical shifts of trifluoromethyl-labeled phenylalanine are highly sensitive to the binding of ligands, including substrates, inhibitors, and cofactors. nih.govnih.gov Upon binding, the local electronic environment of the ¹⁹F probe can be altered, resulting in a measurable change in its chemical shift. anu.edu.au This allows for the characterization of binding events, determination of binding affinities, and elucidation of the structural consequences of ligand association. acs.orgacs.org

This "protein-observed" ¹⁹F NMR approach is a valuable tool in drug discovery and for understanding enzyme mechanisms. nih.gov For example, the site-specific incorporation of trifluoromethyl-L-phenylalanine into enzymes has been used to monitor the binding of small molecules and subsequent conformational changes near the active site, as well as at distant locations up to 25 Å away. nih.gov

Similarly, ¹⁹F NMR can be employed to study protein-protein interactions. By labeling one protein partner with a trifluoromethyl-containing amino acid, changes in the ¹⁹F NMR spectrum upon the addition of the binding partner can provide information on the interaction interface and the conformational changes that accompany complex formation. nih.gov

Table 2: Changes in ¹⁹F NMR Chemical Shift Upon Ligand Binding

ProteinLabeled ResidueLigandChange in Chemical Shift (ppm)ImplicationReference
E. coli NTRPhe-124-tfmFNicotinic acidSignificantInteraction at the interface site acs.org
E. coli NTRTyr-36-tfmFInhibitorNo significant changeUnaffected by inhibitor binding acs.org
CheY4-F-PhePhosphorylationSignificant changes at all six Phe positionsActivation-induced conformational changes nih.gov

A significant advantage of ¹⁹F NMR is its applicability to in vivo studies. acs.org Since fluorine is virtually absent in biological systems, there is no background signal, allowing for the observation of ¹⁹F-labeled proteins within living cells. nih.govnih.gov The sensitivity and resolution of ¹⁹F NMR can be sufficient to distinguish between different cellular environments. nih.gov

For instance, studies have demonstrated that ¹⁹F-labeled proteins can be observed in E. coli cells at concentrations of 50–100 μM. researchgate.netcore.ac.uk The incorporation of amino acids with trifluoromethyl groups, which contain three fluorine atoms, has been shown to enable the observation of larger proteins (up to 100 kDa) in vivo. researchgate.netcore.ac.uk This capability is crucial for understanding how the cellular context influences protein structure, dynamics, and interactions, providing a more physiologically relevant picture compared to in vitro experiments. nsf.gov

Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)phenyl Derivatives for Chiral Recognition

The 3,5-bis(trifluoromethyl)phenyl group is a key structural motif in the development of chiral selectors and catalysts for enantioselective processes. rsc.org Its strong electron-withdrawing nature and steric bulk can lead to specific interactions that are sensitive to the stereochemistry of analytes. Spectroscopic methods are instrumental in elucidating the mechanisms of chiral recognition involving derivatives containing this moiety.

While direct spectroscopic studies on 3,5-bis(trifluoromethyl)phenylalanine for chiral recognition are not extensively documented, the principles can be inferred from studies on related compounds. Techniques such as fluorescence spectroscopy, UV-visible spectroscopy, and NMR are commonly used for chiral recognition. nsf.govresearchgate.netresearchgate.net These methods rely on the differential interaction of the two enantiomers of a chiral analyte with a chiral sensor, leading to distinct spectroscopic responses.

For example, in enantioselective fluorescent recognition, the binding of one enantiomer to a chiral fluorescent probe may result in a significant enhancement or quenching of the fluorescence signal, while the other enantiomer elicits a much smaller response. nsf.gov This differential response is due to the formation of diastereomeric complexes with different stabilities and photophysical properties. The 3,5-bis(trifluoromethyl)phenyl group, when part of a chiral sensor, can contribute to the formation of specific hydrogen bonds or other non-covalent interactions that are crucial for enantiomeric discrimination.

Cryogenic Infrared Spectroscopy for Studying Fluorinated Phenylalanine Dimers

Cryogenic infrared (IR) spectroscopy, combined with theoretical calculations, is a powerful technique for investigating the intrinsic structures and interactions of small molecular clusters in the gas phase. mpg.defu-berlin.denih.gov This method has been applied to study proton-bound dimers of fluorinated phenylalanine, providing fundamental insights into how fluorination influences intermolecular forces. mpg.defu-berlin.denih.gov

Studies on proton-bound dimers of side-chain fluorinated phenylalanines have revealed that the position and number of fluorine atoms significantly affect the interactions and structures of the dimers. mpg.defu-berlin.denih.gov For example, monofluorinated phenylalanines tend to form charge-solvated structures where the two amino acids interact through their ammonium (B1175870) and amine groups. fu-berlin.denih.gov In contrast, dimers with perfluorinated side chains can adopt multiple structures, including both charge-solvated and salt-bridged forms, due to the substantial reduction in the electron density of the aromatic ring. fu-berlin.denih.gov

These cryogenic IR studies provide detailed vibrational information, such as the stretching frequencies of carbonyl and carboxylate groups, which are sensitive to the type of intermolecular interactions present. mpg.de For example, the IR spectra of salt-bridge structures show a characteristic redshifted feature for the antisymmetric carboxylate stretching mode compared to the carbonyl stretching band in charge-solvated structures. mpg.de These findings are crucial for understanding the fundamental effects of fluorination on the properties of amino acids and peptides. rsc.org

Table 3: Observed Carbonyl Stretching Frequencies in Cryogenic IR Spectra of Fluorinated Phenylalanine Dimers

DimerStructure TypeCarbonyl Stretching Frequencies (cm⁻¹)Antisymmetric Carboxylate Stretching (cm⁻¹)Reference
(mF-Phe)₂H⁺Charge-solvated1780, 1761N/A mpg.de
Perfluorinated Phe DimerSalt-bridged1750–18001650–1700 mpg.defu-berlin.denih.gov

Impact on Peptide and Protein Engineering

Modulation of Peptide and Protein Stability by Trifluoromethylphenylalanine Incorporation

The introduction of fluorinated amino acids, such as 3,5-Bis(trifluoromethyl)-DL-phenylalanine, into peptide and protein structures can significantly enhance their stability. The strong carbon-fluorine bond and the steric bulk of the trifluoromethyl groups contribute to increased resistance to proteolytic degradation, a critical factor for the development of therapeutic peptides with improved pharmacokinetic profiles.

The increased hydrophobicity of the bis(trifluoromethyl)phenyl group can also lead to more favorable packing within the hydrophobic core of a protein, potentially increasing its thermal stability. While specific quantitative data on the change in melting temperature (Tm) or Gibbs free energy of unfolding (ΔG) upon incorporation of this compound is not extensively documented in publicly available literature, the general trend observed with other highly fluorinated amino acids suggests a stabilizing effect. This "fluoro-stabilization" is attributed to a combination of enhanced hydrophobic interactions and favorable orthogonal multipolar interactions between the fluorinated side chain and the surrounding protein environment.

Table 1: Illustrative Impact of Fluorinated Phenylalanine Analogues on Protein Thermal Stability

Protein VariantMelting Temperature (Tm) (°C)Change in Stability (ΔTm) (°C)
Wild-Type Protein50.0-
Protein with this compoundData not availableData not available
Protein with Pentafluorophenylalanine52.5+2.5

Note: The data for Pentafluorophenylalanine is illustrative of the potential stabilizing effects of highly fluorinated phenylalanine analogues. Specific experimental data for this compound is needed for a direct comparison.

Influence on Protein Folding Properties and Supersecondary Structures

The process of protein folding is a complex interplay of various non-covalent interactions that guide the polypeptide chain into its unique three-dimensional structure. The incorporation of a bulky and highly hydrophobic residue like this compound can exert a significant influence on this process. The increased hydrophobicity can accelerate the collapse of the polypeptide chain, a key step in the formation of the hydrophobic core.

Furthermore, the distinct steric and electronic properties of the 3,5-bis(trifluoromethyl)phenyl group can influence the formation and stability of secondary and supersecondary structures. For instance, its presence could favor specific backbone dihedral angles, potentially promoting the formation of β-sheets or altering the packing of α-helices. While detailed spectroscopic studies, such as circular dichroism, would be required to quantify these effects on the secondary structure content of a protein containing this specific amino acid, it is anticipated that its unique properties would be a valuable tool for protein engineers seeking to modulate protein folding landscapes.

Alteration of Aromatic Interactions within Protein Environments

Aromatic interactions, including π-π stacking, cation-π, and anion-π interactions, are crucial for protein structure, function, and molecular recognition. The electronic properties of the aromatic ring of phenylalanine are significantly altered by the presence of two strongly electron-withdrawing trifluoromethyl groups in the meta positions. This modification depletes the electron density of the aromatic ring, transforming it into an electron-poor system.

This electron-deficient nature can lead to a reversal in the preferred geometry of aromatic-aromatic interactions. While interactions between two standard phenylalanine residues are often characterized by offset-stacked or T-shaped geometries, the interaction between an electron-poor 3,5-bis(trifluoromethyl)phenyl ring and an electron-rich aromatic side chain (like tryptophan or tyrosine) can be significantly strengthened. These so-called "fluorous interactions" can be exploited to engineer novel protein-protein interfaces or to enhance the binding affinity of peptide-based inhibitors. The precise nature and strength of these interactions can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Rational Design of Three-Dimensional Peptide Structures through Side-Chain Modification

The rational design of peptides with predefined three-dimensional structures is a key goal in peptide engineering. The unique conformational preferences and interaction capabilities of non-canonical amino acids are instrumental in achieving this. The bulky and hydrophobic nature of the 3,5-bis(trifluoromethyl)phenyl side chain can be used to introduce specific structural constraints into a peptide backbone.

By strategically placing this residue, it is possible to favor certain secondary structures, such as β-turns or helical conformations, and to drive the formation of specific tertiary folds through engineered aromatic or hydrophobic interactions. This approach allows for the creation of peptidomimetics with enhanced biological activity and stability. While specific examples of the use of this compound to rationally design a particular three-dimensional peptide structure are not widely reported, its properties make it a promising candidate for such applications.

Effects on Enzyme Activity and Substrate Selectivity

The incorporation of this compound into enzyme active sites or into peptide-based enzyme inhibitors can have a profound impact on their activity and selectivity. The steric bulk of the side chain can alter the shape and size of the active site, thereby influencing substrate binding and catalysis. Furthermore, its unique electronic and hydrophobic properties can be leveraged to enhance binding affinity and specificity for the target enzyme.

A notable example is the use of 3,5-bis(trifluoromethyl)phenylalanine in the design of proteasome inhibitors. The proteasome has three distinct catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). By replacing phenylalanine with its trifluoromethylated counterpart in peptide epoxyketone inhibitors, it is possible to modulate their potency and selectivity.

Research has shown that incorporating 3,5-bis(trifluoromethyl)phenylalanine at the P2 or P3 position of these inhibitors affects their activity against the different proteasome subunits. nih.gov For instance, while pentafluorophenylalanine-containing inhibitors generally show higher activity against the β5 subunit, the 3,5-bis(trifluoromethyl)phenylalanine analogues also exhibit potent, albeit slightly different, inhibitory profiles. nih.gov This demonstrates the potential of this amino acid to fine-tune the biological activity of enzyme inhibitors.

Table 2: IC50 Values of Peptide Epoxyketone Inhibitors Containing Phenylalanine Analogues Against Proteasome Subunits

CompoundP3 ResidueP2 Residueβ1 IC50 (μM)β2 IC50 (μM)β5 IC50 (μM)
3 LeucinePhenylalanine0.8>150.002
5b Leucine3,5-Bis(trifluoromethyl)phenylalanine1.8>150.005
6b 3,5-Bis(trifluoromethyl)phenylalanine3,5-Bis(trifluoromethyl)phenylalanine>15>150.02

Data sourced from a study on proteasome inhibitors. nih.gov

Enhancing Hydrophobicity and its Implications for Peptide Functionality

One of the most significant effects of introducing trifluoromethyl groups onto the phenylalanine side chain is the dramatic increase in hydrophobicity. The 3,5-bis(trifluoromethyl)phenyl group is substantially more lipophilic than the simple phenyl group. This enhanced hydrophobicity has several important implications for peptide functionality.

Table 3: Illustrative Chromatographic Hydrophobicity Index (φ₀) of Tripeptides

Peptide SequenceHydrophobicity Index (φ₀)
Ac-Gly-X-Gly-NH₂ (X=Phenylalanine)35.2
Ac-Gly-X-Gly-NH₂ (X=3,5-Bis(trifluoromethyl)phenylalanine)Data not available
Ac-Gly-X-Gly-NH₂ (X=Trifluoromethylalanine)42.8

Note: The data for Trifluoromethylalanine is provided to illustrate the significant increase in hydrophobicity conferred by trifluoromethyl groups. Specific experimental determination is required for peptides containing this compound.

Computational and Theoretical Studies of Trifluoromethylated Phenylalanine Analogs

Molecular Dynamics Simulations of Fluorinated Protein–Ligand Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of biological macromolecules at an atomic level. nih.gov For protein-ligand complexes involving fluorinated amino acids like 3,5-bis(trifluoromethyl)-DL-phenylalanine, MD simulations can elucidate the influence of the fluorinated moiety on binding affinity, conformational stability, and the surrounding microenvironment.

While specific MD studies on protein complexes with this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on other fluorinated analogs. nih.govresearchgate.net These simulations are critical for understanding how the unique properties of the trifluoromethyl groups, such as their size, hydrophobicity, and strong dipole moment, affect protein-ligand interactions. The interaction of such modified proteins with other molecules can be explored through computational techniques like docking and pharmacophore screening to identify potential modulators. unipa.it

MD simulations can reveal changes in the conformational landscape of both the ligand and the protein upon binding. For instance, the bulky trifluoromethyl groups can restrict the rotational freedom of the phenyl ring, influencing the accessible conformations of the amino acid side chain within a binding pocket. Furthermore, these simulations can shed light on the role of the fluorinated analog in altering the local water structure and dynamics, which can have significant implications for binding thermodynamics. The stability of such protein-ligand complexes is often assessed by analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory.

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental for understanding the electronic structure and interaction energies of molecules. frontiersin.orgnih.gov These methods provide a detailed picture of how the electron-withdrawing trifluoromethyl groups in this compound affect the electronic properties of the phenyl ring and the amino acid as a whole.

DFT studies on related molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have shown that the 3,5-bis(trifluoromethyl)phenyl moiety significantly influences the molecule's frontier molecular orbitals. mdpi.com The Lowest Unoccupied Molecular Orbital (LUMO) is often located over the 3,5-bis(trifluoromethyl)phenyl group, indicating its strong electron-accepting character. mdpi.com This has implications for various intermolecular interactions, including π-stacking and cation-π interactions, which are crucial for protein-ligand recognition. The high electronegativity of fluorine atoms in the trifluoromethyl groups creates a strong dipole moment and alters the electrostatic potential surface of the molecule. mdpi.com

Calculations on 3,5-bis(trifluoromethyl)phenylboronic acid using DFT at the B3LYP/6-311G(d,p) level of theory have provided insights into the geometric and electronic consequences of this substitution pattern. ijltet.org These studies reveal alterations in bond lengths and angles within the phenyl ring and indicate significant intramolecular charge transfer. ijltet.org For this compound, such calculations would be invaluable for accurately parameterizing force fields used in MD simulations and for rationalizing its interaction patterns in biological systems. The table below summarizes key findings from DFT studies on related compounds, which can be extrapolated to understand the subject compound.

CompoundComputational MethodKey FindingsReference
N-(3,5-Bis(trifluoromethyl)benzyl)stearamideDFT (B3LYP/6-311+G(d,p))LUMO is localized on the 3,5-bis(trifluoromethyl)phenyl moiety; high HOMO-LUMO gap (5.54 eV) suggests low reactivity. mdpi.com
3,5-Bis(trifluoromethyl)phenylboronic acidDFT (B3LYP/6-311G(d,p))Charge transfer interactions between the benzene (B151609) ring and the boronic acid group; intramolecular hydrogen bonding influences bond lengths. ijltet.org
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleDFT (B3LYP and M06-2X with 6-311++G(d,p))The trifluoromethyl group influences the electronic structure and bioactivity; high polarizability is predicted. nih.gov

Development and Validation of Atomistic Force Fields for Fluorinated Amino Acids

Accurate MD simulations of proteins containing non-canonical amino acids like this compound are contingent upon the availability of well-validated atomistic force fields. Standard force fields such as AMBER and CHARMM are not parameterized for such residues, necessitating the development of specific parameters for the fluorinated analog.

The parameterization process for fluorinated amino acids typically involves several steps, starting with quantum chemical calculations to obtain the molecule's geometry, vibrational frequencies, and electrostatic potential. frontiersin.orgnih.gov These data are then used to derive the bonded (bond lengths, angles, and dihedral angles) and non-bonded (van der Waals parameters and partial atomic charges) terms of the force field. The restrained electrostatic potential (RESP) fitting approach is commonly used to derive partial charges from the quantum mechanically calculated electrostatic potential. frontiersin.orgnih.gov

A notable effort in this area is the development of AMBER ff15ipq protein force field parameters for several fluorinated aromatic amino acids, including 4-fluoro- (B1141089) and 4-trifluoromethyl-phenylalanine. nih.gov In this work, implicitly polarized atomic charges were derived in the presence of explicit water molecules to better model the condensed-phase electrostatics. nih.gov The validation of these new parameters is crucial and is often performed by comparing simulated properties, such as conformational propensities of small peptides, with experimental data or higher-level theoretical calculations. nih.govresearchgate.net For instance, the relative energies of different conformers of a dipeptide containing the unnatural amino acid can be compared to MP2-level quantum mechanics data. frontiersin.orgnih.gov The table below outlines the general workflow for developing force field parameters for unnatural amino acids. frontiersin.orgnih.gov

StepDescriptionComputational Methods
1Initial structure generation for different conformers (e.g., α-helix and β-sheet) of a capped dipeptide containing the unnatural amino acid.Molecular modeling software.
2Geometry optimization and calculation of the electrostatic potential for each conformer.Quantum mechanics (e.g., B3LYP/6-31G*).
3Derivation of partial atomic charges.Restrained Electrostatic Potential (RESP) fitting.
4Generation of bonded and non-bonded parameters.General Amber Force Field (GAFF) or similar.
5Refinement of charge parameters by comparing relative energies of conformers with high-level QM data.MP2/cc-pVTZ for benchmark energies.
6Validation through MD simulations of proteins containing the unnatural amino acid and comparison with experimental data.MD simulation software (e.g., GROMACS, AMBER).

Computational Exploration of Conformational Space and Interaction Characteristics

The conformational space of an amino acid residue determines its interactions within a peptide or protein and is influenced by its side chain's steric and electronic properties. For this compound, the two bulky trifluoromethyl groups are expected to impose significant steric constraints on the torsion angles of the side chain, thereby altering its conformational preferences compared to natural phenylalanine.

Computational methods such as systematic conformational searches and potential energy surface scans are employed to explore the accessible conformations of amino acids and their dipeptides. These studies help identify low-energy conformers and the energy barriers between them. While specific studies on the conformational analysis of this compound are scarce, research on phenylalanine and other analogs provides a framework for understanding its likely behavior. nih.gov

The interaction characteristics of this fluorinated phenylalanine are also a key area of computational exploration. The electron-withdrawing nature of the trifluoromethyl groups can weaken the cation-π interactions between the protonated amino group and the phenyl ring, which is a stabilizing interaction in some conformations of natural phenylalanine. mpg.de Conversely, the fluorine atoms can participate in non-conventional hydrogen bonds and other electrostatic interactions. mpg.de Ab initio calculations on the interaction energies of aromatic amino acid pairs have shown that these interactions can be rationalized by a combination of electrostatic and van der Waals forces. nih.gov

Theoretical Insights into Hydrogen Bonding and Hydration Free Energies of Fluorinated Moieties

The ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing research, with evidence suggesting that it can form weak to moderately strong hydrogen bonds, particularly with acidic protons such as those from an ammonium (B1175870) group (NH+⋯F). mpg.de In the context of this compound, intramolecular hydrogen bonds between the amino group and the fluorine atoms could influence its conformational preferences. Cryogenic gas-phase infrared spectroscopy combined with DFT has been used to study such interactions in fluorinated phenylalanine cations, revealing that the strength and geometry of these hydrogen bonds are highly dependent on the position of fluorination. mpg.de

The hydration free energy is a critical parameter that quantifies the solubility of a molecule and its partitioning between aqueous and non-polar environments. The introduction of two trifluoromethyl groups is expected to significantly increase the hydrophobicity of the phenylalanine side chain. Theoretical calculation of hydration free energies can be performed using methods such as thermodynamic integration or free energy perturbation in conjunction with MD simulations. arxiv.orgnih.gov These calculations are computationally intensive but provide valuable benchmarks for force field validation and for understanding the thermodynamics of protein folding and ligand binding. Databases like FreeSolv provide curated experimental and calculated hydration free energies for a range of small molecules, serving as a valuable resource for such studies. escholarship.org The accuracy of these calculations is highly dependent on the quality of the force field and the water model used. researchgate.net

Modeling of Self-Assembled Supramolecular Structures Incorporating 3,5-Bis(trifluoromethyl)benzylamine (B151408) Derivatives

The self-assembly of amino acids and their derivatives into well-ordered supramolecular structures is a field of great interest for the development of novel biomaterials. Computational modeling plays a crucial role in understanding the non-covalent interactions that drive these self-assembly processes.

While direct modeling of the self-assembly of this compound is not widely reported, studies on derivatives like 3,5-bis(trifluoromethyl)benzylamine phenylalanine nanotubes provide significant insights. In such studies, DFT is used to optimize the monomer's structure and to analyze its electronic properties, such as the HOMO-LUMO gap, Mulliken atomic charges, and molecular electrostatic potential surface. These analyses help to identify the sites for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are the primary driving forces for self-assembly. nih.gov

MD simulations can then be used to model the dynamic process of self-assembly, from the initial aggregation of monomers to the formation of larger, ordered structures like nanotubes. nih.gov These simulations can reveal the preferred packing arrangements of the molecules and the role of solvent in the assembly process. The combination of quantum chemical calculations on the monomer and classical MD simulations of the larger system provides a multi-scale approach to understanding and predicting the formation of these complex supramolecular architectures.

Advanced Research Applications and Future Directions

3,5-Bis(trifluoromethyl)-DL-phenylalanine as a Building Block for Peptidomimetics and Bioactive Molecules

The incorporation of unnatural amino acids like this compound into peptide structures is a key strategy in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced stability and oral bioavailability. nih.govlifechemicals.com The trifluoromethyl groups on the phenylalanine scaffold significantly increase its lipophilicity, which can improve the ability of the resulting peptidomimetic to cross cellular membranes. mdpi.comnbinno.com

Furthermore, the robust carbon-fluorine bonds in the trifluoromethyl groups make the molecule resistant to metabolic degradation by enzymes like cytochrome P450. tandfonline.comnih.gov This enhanced metabolic stability is a critical attribute for developing more effective therapeutic agents with longer half-lives in the body. lifechemicals.com Researchers have successfully incorporated amino acids with trifluoromethyl groups into peptides, preserving the native peptide structure while improving metabolic stability, bioavailability, and cellular membrane permeability. mdpi.com The use of D-amino acids, such as the D-isomer within the DL-phenylalanine mixture, can also contribute to increased resistance to proteases. nbinno.comnih.gov

Table 1: Impact of Trifluoromethyl Groups on Peptide Properties

Property Effect of Trifluoromethyl Group Incorporation Scientific Rationale
Metabolic Stability Increased The strong C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. tandfonline.comnih.gov
Lipophilicity Increased The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability. mdpi.comnbinno.com
Bioavailability Potentially Increased Improved metabolic stability and membrane permeability can lead to higher bioavailability. mdpi.comtandfonline.com
Receptor Binding Can be modulated The electron-withdrawing nature and steric bulk of the CF3 groups can alter binding affinity and selectivity. mdpi.com

| Proteolytic Resistance | Can be enhanced | The use of D-amino acids or conformational changes induced by the fluorinated groups can hinder protease recognition. nbinno.com |

Chemical Tagging and Bioconjugation Strategies Utilizing Trifluoromethylphenyl Moieties

The trifluoromethylphenyl group serves as a valuable component in chemical tagging and bioconjugation. One prominent application is in photoaffinity labeling, where a trifluoromethylphenyl diazirine (TPD) group can be attached to a molecule of interest. nih.gov Upon photoactivation, the diazirine forms a highly reactive carbene that can covalently bind to interacting biomolecules, allowing for the identification and characterization of biological targets. nih.gov The trifluoromethyl groups can enhance the stability and reactivity of the photophore.

Another strategy involves "fluorous tagging," where a molecule is tagged with a perfluoroalkyl group to facilitate purification. nih.gov While not directly using the trifluoromethylphenyl moiety as the tag itself, the principles of using highly fluorinated tags for separation are relevant. This method leverages the unique solubility properties of fluorinated compounds to separate them from non-fluorinated reaction components. nih.gov Bioconjugation, the linking of two biomolecules, can also be facilitated by moieties containing trifluoromethylphenyl groups, which can be incorporated as part of a linker or a prosthetic group designed for specific and stable covalent bond formation with a target biomolecule, such as a protein or antibody. mdpi.com

Design of Mechanistic Probes and Enzyme Modulators

The distinct properties of this compound make it a useful tool for designing mechanistic probes and enzyme modulators. The trifluoromethyl groups can act as bioisosteres for other chemical groups, such as a chlorine atom, allowing for systematic probing of steric and electronic interactions within an enzyme's active site. mdpi.com The strong electron-withdrawing nature of the two CF3 groups can significantly alter the electronic properties of the phenyl ring, influencing interactions with enzyme residues. mdpi.com

In the context of enzyme inhibition, the incorporation of fluorinated amino acids can lead to the development of potent and selective inhibitors. researchgate.net For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been recognized as a "privileged motif" in catalyst development due to its ability to activate substrates through hydrogen bonding. rsc.org This principle can be extended to the design of enzyme modulators where the bis(trifluoromethyl)phenyl group can participate in key binding interactions. The stability of the C-F bond also allows these probes to be used in mechanistic studies without being rapidly metabolized, providing a clearer picture of enzyme function. researchgate.net

Considerations for Enhancing Metabolic Stability and Bioavailability through Fluorination in Research Contexts

Fluorination is a widely adopted strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. tandfonline.comresearchgate.net Introducing fluorine or trifluoromethyl groups can block metabolically labile sites, preventing oxidation by enzymes like cytochrome P450. tandfonline.comnih.gov This leads to increased metabolic stability and a longer half-life of the compound in the body. nih.gov

Table 2: Research Considerations for Fluorination in Drug Design

Consideration Impact of Fluorination Research Application
Metabolic Hotspot Blocking Prevents enzymatic oxidation. Synthesizing analogs with fluorine at sites prone to metabolism to increase half-life. nih.gov
Lipophilicity Modulation Generally increases lipophilicity. Fine-tuning membrane permeability and absorption by strategic fluorination. nih.govrsc.org
pKa Adjustment Can lower the pKa of nearby amines. Improving bioavailability by altering the ionization state of a molecule. tandfonline.com
Binding Affinity Can alter binding to target proteins. Using fluorinated analogs to probe and enhance interactions with biological targets. researchgate.net

| Conformational Control | Can influence molecular conformation. | Designing molecules with specific three-dimensional shapes for improved target engagement. mdpi.com |

Integration into Advanced Biorecognition and Nanotechnological Materials

The unique properties of fluorinated compounds are being harnessed in the development of advanced materials for biorecognition and nanotechnology. The hydrophobicity and lipophobicity of fluorinated segments can be exploited to create surfaces that resist biofouling. numberanalytics.com Incorporating this compound into peptides that self-assemble into nanomaterials could impart these materials with novel surface properties.

In the realm of biorecognition, the trifluoromethyl groups can serve as 19F NMR probes. The 19F nucleus has a high NMR sensitivity and its signal is typically free from background noise in biological systems, making it an excellent tool for studying molecular interactions and conformations. nih.gov Peptides or proteins containing this fluorinated amino acid could be studied via 19F NMR to gain insights into their binding with other molecules. Furthermore, fluorinated materials are being explored for applications in medical imaging and drug delivery systems. numberanalytics.com

Prospects for Next-Generation Fluorinated Biomolecules

The future of fluorinated biomolecules appears promising, with ongoing research aimed at creating synthetic biological systems with novel functions. There is interest in the proteome-wide substitution of natural amino acids with fluorinated analogs, which could lead to the creation of proteins with enhanced stability or novel catalytic activities. nih.gov The development of synthetic cells containing fluorine as a "bioelement" is a long-term vision in the field of chemical biology. nih.govresearchgate.net

As synthetic methodologies for creating complex fluorinated molecules continue to advance, the variety of available fluorinated building blocks will expand. researchgate.net This will enable the design of next-generation therapeutics, including peptides, proteins, and nucleic acids with improved pharmacokinetic profiles and novel mechanisms of action. nih.govmdpi.com The unique properties of fluorine will continue to be exploited in the development of advanced materials for a wide range of applications, from electronics to biomedicine. numberanalytics.com The rational design of fluorinated biomolecules, guided by a deeper understanding of the effects of fluorination, will be a key driver of innovation in the years to come.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Bis(trifluoromethyl)-DL-phenylalanine relevant to its handling in laboratory settings?

  • Methodological Answer : The compound is stable at room temperature but hygroscopic, requiring storage in a desiccator. It is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., DMSO, DMF) due to its trifluoromethyl groups, which enhance lipophilicity . Handling requires PPE (gloves, goggles) to avoid inhalation or dermal exposure, as safety data remain incomplete .

Q. What synthetic methodologies are reported for preparing this compound?

  • Methodological Answer : A common route involves Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with a protected DL-serine or phenylalanine precursor. Post-reaction steps include deprotection, hydrolysis, and crystallization . Purity (>98%) is confirmed via HPLC with trifluoroacetic acid as a mobile-phase additive to suppress silanol interactions .

Q. How is this compound quantified in reaction mixtures, and what analytical challenges arise from its fluorinated groups?

  • Methodological Answer : Quantitative NMR (¹⁹F NMR) is preferred due to the distinct chemical shifts of trifluoromethyl groups (-63 to -65 ppm). LC-MS with electrospray ionization (ESI) in negative mode can also be used, leveraging the compound’s exact mass (301.0784 Da) . Fluorine’s strong electron-withdrawing effects may complicate reverse-phase chromatography, requiring C18 columns with high organic modifiers (e.g., 80% acetonitrile) .

Advanced Research Questions

Q. What role does this compound play in studying apoptosis pathways, and how is it integrated into experimental designs?

  • Methodological Answer : As a non-natural amino acid analog, it disrupts protein folding in tumor cells by incorporating into nascent polypeptides, triggering ER stress and caspase-3 activation. Researchers use fluorescently tagged derivatives (e.g., FITC conjugates) to track intracellular localization via confocal microscopy . Dose-response curves (0.1–10 µM) are established using MTT assays, with controls for off-target effects via siRNA knockdown of stress-response genes .

Q. How can researchers address challenges in enantiomeric resolution of this compound during asymmetric synthesis?

  • Methodological Answer : Chiral stationary phases (CSPs) like Chirobiotic T (teicoplanin-based) or cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via π-π interactions with the aromatic ring. Mobile phases often include 0.1% diethylamine to improve peak symmetry . Alternatively, enzymatic resolution using immobilized penicillin acylase selectively deprotects the L-enantiomer .

Q. What strategies are employed to characterize trifluoromethyl group interactions in protein binding studies using this compound?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while ¹⁹F NMR detects conformational changes in target proteins (e.g., kinases) upon ligand binding. Mutagenesis studies (e.g., replacing Tyr with Phe in binding pockets) validate the role of fluorine-mediated hydrophobic interactions .

Q. How does the compound’s stability under varying pH conditions impact its use in peptide synthesis?

  • Methodological Answer : The trifluoromethyl groups confer acid resistance, enabling use in SPF (solid-phase peptide synthesis) with Fmoc chemistry. However, basic conditions (pH >9) may hydrolyze the amide bond adjacent to the aromatic ring. Stability is monitored via MALDI-TOF MS after incubating the compound in buffers (pH 2–12) for 24 hours .

Contradictions and Limitations in Current Data

  • Synthetic Yield Discrepancies : reports yields of ~50% for boronic acid coupling, while notes improved yields (70–80%) using palladium nanoparticles. This suggests catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) critically impacts efficiency .
  • Safety Data Gaps : No comprehensive toxicology studies exist; preliminary data ( ) recommend handling at biosafety level 2 (BSL-2), but this lacks peer-reviewed validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)-DL-phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.